

Comprehensive Spectroscopic Profile: 2-Isopropylacetophenone

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Compound of Interest

Compound Name: 2-Isopropylacetophenone

CAS No.: 2142-65-6

Cat. No.: B1618988

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Compound Class: Alkyl-Aromatic Ketone | Formula:

| MW: 162.23 g/mol

Executive Summary & Structural Dynamics

2-Isopropylacetophenone represents a classic case study in Steric Inhibition of Resonance (SIR). Unlike its para-isomer (4-isopropylacetophenone, a common fragrance ingredient), the ortho-isomer exhibits distinct spectral shifts due to the bulky isopropyl group forcing the acetyl carbonyl out of planarity with the benzene ring.

Critical Isomer Warning: Researchers must distinguish this compound from 4'-isopropylacetophenone (Cumaldehyde derivative, CAS 645-13-6). The data below is specific to the ortho (2-) substitution pattern.

The "Ortho-Effect" Mechanism

In the ortho isomer, the steric clash between the carbonyl oxygen and the methine proton of the isopropyl group prevents the

-orbital of the carbonyl from effectively overlapping with the aromatic

-system.

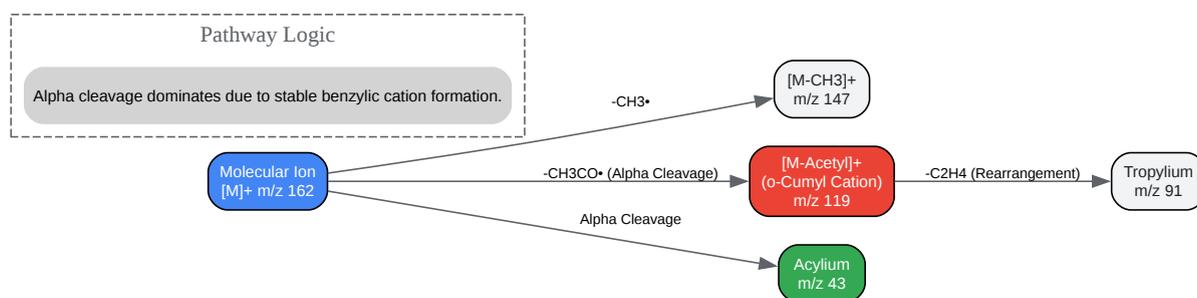
- Consequence 1 (IR): The C=O bond acquires more double-bond character (less single-bond resonance character), shifting the stretching frequency to a higher wavenumber compared to typical acetophenones.
- Consequence 2 (UV/Vis): The transition intensity is significantly hypochromic (reduced) compared to the para isomer.

Infrared Spectroscopy (IR)

Method: FT-IR (Neat/Liquid Film or KBr)

The infrared spectrum of **2-isopropylacetophenone** is defined by the carbonyl environment.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment & Notes
C=O Stretch	1690 – 1705	Strong	Diagnostic Peak. Shifted ~10-15 cm ⁻¹ higher than acetophenone (1685 cm ⁻¹) due to steric inhibition of conjugation.
Ar C-H Stretch	3030 – 3080	Weak	Aromatic ring protons.
Alk C-H Stretch	2960 – 2870	Medium	Split peaks due to isopropyl methyls () and acetyl methyl.
Ar C=C Stretch	1580 – 1600	Medium	Aromatic skeletal vibrations.
C-H Bend	1360 & 1380	Medium	Gem-dimethyl doublet. Characteristic "rabbit ears" of the isopropyl group.



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Figure 1: Primary fragmentation pathways for **2-isopropylacetophenone** under 70 eV Electron Ionization.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Reference: TMS (0.00 ppm)

1H NMR Data (400 MHz)

The ortho position of the isopropyl group creates a distinct shielding/deshielding environment compared to the para isomer.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.20 – 1.25	Doublet (Hz)	6H	Isopropyl	Equivalent methyls (unless chiral environment induced, which is rare here).
2.55 – 2.60	Singlet	3H	Acetyl	Characteristic methyl ketone singlet.
3.20 – 3.40	Septet (Hz)	1H	Isopropyl	Deshielded benzylic methine.
7.10 – 7.30	Multiplet	2H	Ar-H (meta/para)	Ring protons.
7.35 – 7.45	Multiplet	1H	Ar-H (para to CO)	Ring proton.
7.50 – 7.60	Doublet/Multiplet	1H	Ar-H (ortho to CO)	Usually H-6. Less deshielded than typical acetophenones due to the twist of the carbonyl group (SIR).

13C NMR Data (100 MHz)

Shift (ppm)	Carbon Type	Assignment
202.0 – 205.0	Quaternary (C=O)	Carbonyl carbon.
145.0 – 148.0	Quaternary (Ar)	C-2 (Ipso to Isopropyl).
138.0 – 140.0	Quaternary (Ar)	C-1 (Ipso to Acetyl).
125.0 – 132.0	Methine (Ar)	Aromatic CH signals.
29.0 – 30.0	Methine (Alk)	Isopropyl CH.
29.0 – 30.0	Methyl	Acetyl .
23.0 – 24.0	Methyl	Isopropyl .

Experimental Protocols

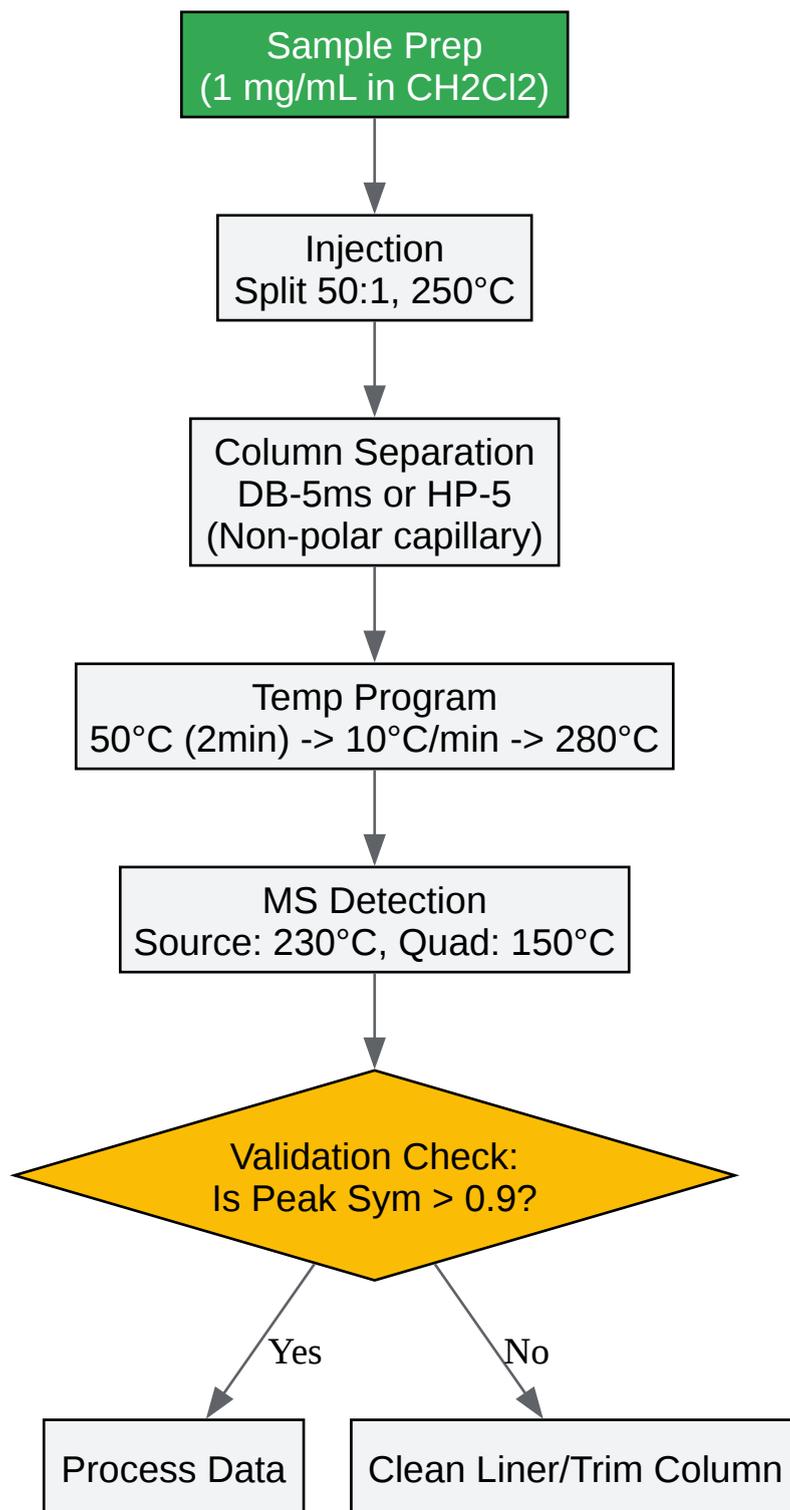
These protocols are designed to be self-validating. If the "Check" step fails, do not proceed to data acquisition.

Protocol A: NMR Sample Preparation

- Selection: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent).
- Solvent: Use (99.8% D) with 0.03% TMS v/v.
- Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent.
 - Why: High concentration leads to viscosity broadening; low concentration reduces S/N ratio.
- Filtration: Filter solution through a small plug of glass wool directly into the tube to remove suspended solids.

- Self-Validating Check: After locking and shimming, check the linewidth of the TMS peak. It must be < 0.5 Hz at half-height. If > 0.5 Hz, re-shim or filter the sample again.

Protocol B: GC-MS Analysis Workflow



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Figure 2: Optimized GC-MS workflow for alkyl-aromatic ketones.

References

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